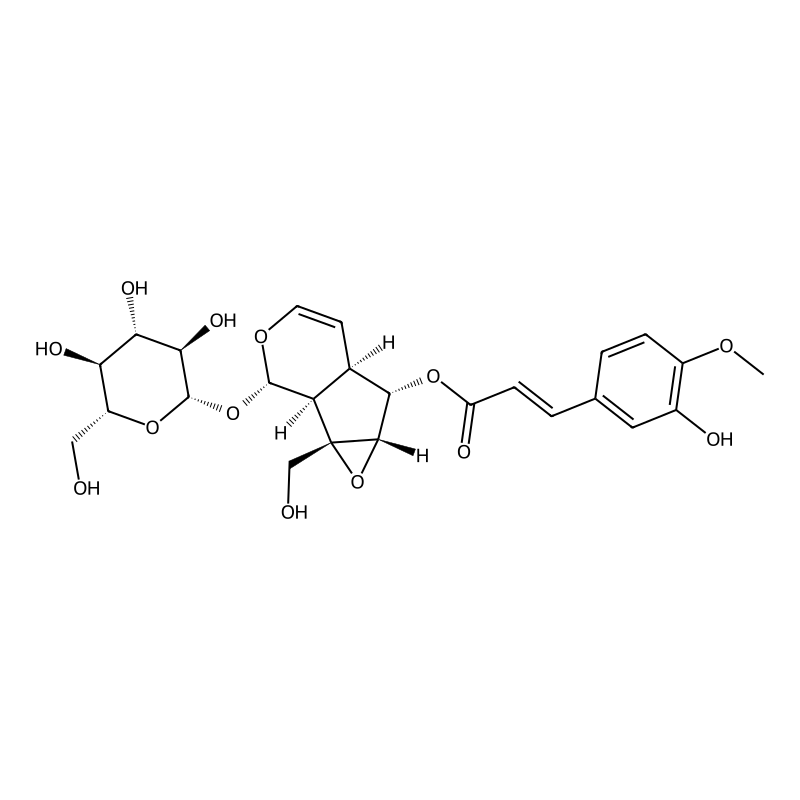

Minecoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Natural Sources and Isolation

Minecoside is not isolated from a single source but can be obtained from various medicinal plants.

- Veronica peregrina L.: This is a primary source. The whole plant has been used in traditional medicine for treating menstrual irregularities, fractures, and traumatic injuries [1] [2] [3].

- Kigelia africana (syn. K. pinnata): this compound has been identified as one of the iridoids in the stem bark of this African medicinal plant, also known as the sausage tree [4] [5].

- Catalpa species: It has been isolated from the barks of Catalpa ovata and also found in studies of Catalpa bignonioides fruits [2] [5] [6].

The compound is typically isolated using solvent extraction and chromatographic techniques, with purity often confirmed by HPLC analysis [1] [2] [6].

Mechanism of Action in Cancer

The most well-studied mechanism of this compound is its potent antitumor effect, primarily through the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Constitutive activation of STAT3 is found in many cancers, including breast cancer, and promotes tumor survival and growth [1] [2].

The following diagram illustrates the key steps in this mechanism, as demonstrated in studies on MDA-MB-231 triple-negative breast cancer cells.

Summary of the STAT3-mediated apoptotic pathway induced by this compound in breast cancer cells.

Furthermore, an independent study confirmed that this compound downregulates the expression of the CXCR4 receptor at the transcriptional level, thereby inhibiting cancer cell invasion induced by its ligand, CXCL12. This suggests this compound has a multi-targeted approach against cancer progression and metastasis [3].

Key Experimental Data and Protocols

The following table summarizes quantitative findings from pivotal studies on this compound's anticancer effects.

| Experimental Model | Treatment Condition | Key Observed Effects | Citation | | :--- | :--- | :--- | :--- | | MDA-MB-231 (Triple-negative breast cancer cells) | 0, 12.5, 25, 50 µM for 24h | Dose-dependent inhibition of constitutive STAT3 phosphorylation; Downregulation of Bcl-2, Bcl-xL, Cyclin D1, VEGF, and CXCR4 proteins [1] [2]. | | MDA-MB-231 | 50 µM for 0, 6, 12, 24h | Time-dependent inhibition of constitutive STAT3 phosphorylation [1] [2]. | | MDA-MB-231 | 50 µM for 24h | Blocked nuclear translocation of STAT3; Suppressed STAT3-DNA binding activity; Induced caspase-3 and caspase-9 cleavage, and PARP cleavage (markers of apoptosis) [1] [2]. | | MDA-MB-231 & Colorectal Cancer Cells | 50 µM for 24h | Downregulation of constitutive CXCR4 expression; Inhibition of CXCL12-induced invasion of cancer cells [3]. |

Detailed Experimental Protocol (Summary)

The main mechanistic insights were derived from the following experimental workflow, which you can adapt for further research.

General workflow for evaluating the anticancer mechanisms of this compound in vitro.

Research-Grade Compound Information

For researchers, this compound is available from several chemical suppliers as a purified standard for laboratory use. Below is key procurement information.

| Supplier | Purity | Package Size | Approximate Price (as of 2025) |

|---|---|---|---|

| Sigma-Aldrich | ≥85% (LC/MS-ELSD) | 1 mg | $459 [7] |

| TRC | Not Specified | 5 mg | $1,260 [7] |

| Chengdu Biopurify | 98% | 10 mg, 20 mg, 50 mg, 100 mg | Not Specified [8] |

| BOC Sciences | >95% | Milligrams to Grams | Not Specified [5] |

Current Research Status and Future Directions

It is important to note that the compelling data for this compound is currently from in vitro studies. The authors of the primary research explicitly conclude that further studies using animal models are required to determine its true potential as an anticancer drug [1] [2] [9].

In addition to its anticancer activity, this compound has also been reported to possess antioxidant activity [8] [5] [6].

References

- 1. This compound promotes apoptotic progression through ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptotic progression through ... [spandidos-publications.com]

- 3. This compound Modulates Cell Invasion via ... - Thieme Connect [thieme-connect.com]

- 4. New Insights into the Metabolic Profile and Cytotoxic Activity of ... [pmc.ncbi.nlm.nih.gov]

- 5. CAS 51005-44-8 this compound [bocsci.com]

- 6. A Study of the Fruits of Catalpa bignonioides Walt. [mdpi.com]

- 7. This compound | 51005-44-8 [chemicalbook.com]

- 8. This compound CAS#: 51005-44-8 [chemicalbook.com]

- 9. This compound promotes apoptotic progression through STAT3 ... [bohrium.com]

Summary of Key Experimental Data on Minecoside

The table below summarizes quantitative data and key findings from a pivotal study on Minecoside's anticancer activity.

| Experimental Aspect | Key Findings |

|---|---|

| Cell Line Model | MDA-MB-231 (Triple-negative breast cancer cells) [1] |

| Treatment Concentrations | 0, 12.5, 25, and 50 µM for 24 hours; also time-dependent (0, 6, 12, 24 h) at 50 µM [1] |

| STAT3 Inhibition | Inhibited constitutive STAT3 activation in a dose- and time-dependent manner [1] |

| Downstream Effects | Blocked STAT3 nuclear translocation and suppressed its DNA-binding activity [1] |

| Key Downregulated Proteins | Bcl-xL, Bcl-2, CXCR4, VEGF, Cyclin D1 [1] |

| Apoptosis Induction | Promoted caspase-dependent apoptosis, evidenced by cleavage of caspase-3, caspase-9, and PARP [1] |

| Proposed Mechanism | Anticancer activity is mediated via inhibition of the STAT3 signaling pathway [1] |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the key study, here is a summary of the core methodologies used.

- Cell Culture: MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium, supplemented with 10% fetal bovine serum and 1% antibiotics at 37°C in a 5% CO₂ atmosphere [1].

- Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. A CCK-8 solution was added, and after incubation, absorbance was measured at 490 nm to determine cell viability [1].

- Western Blot Analysis: Whole-cell extracts were lysed, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were probed with specific primary antibodies and corresponding secondary antibodies to detect protein levels [1].

- Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from treated cells were incubated with DIG-labeled STAT3 consensus oligonucleotides. STAT3-DNA binding activity was assessed using a non-radioactive EMSA kit [1].

- Immunofluorescence Assay: Treated cells were incubated with an anti-STAT3 antibody, followed by a fluorescent secondary antibody. Nuclei were stained, and STAT3 localization was visualized using a fluorescence microscope [1].

Molecular Mechanisms and Signaling Pathways

The anticancer mechanism of this compound involves the targeted inhibition of the STAT3 signaling pathway, a critical oncogenic driver in many cancers.

Diagram summarizing the proposed mechanism of this compound-induced apoptosis via STAT3 pathway inhibition.

Natural Sources and Chemical Profile

- Primary Source: The plant Veronica peregrina L. (Scrophulariaceae family) is a primary source of this compound [1] [2] [3]. The whole plant has been used in traditional medicine [1].

- Additional Source: this compound has also been identified in the bark of Kigelia africana (sausage tree) [4] [3].

- Chemical Properties: this compound is an iridoid glycoside with the molecular formula C₂₅H₃₀O₁₃ and a molecular weight of 538.5 g/mol [5] [6] [7]. It is typically obtained as a white to off-white powder [5] [7].

Other Documented Biological Activities

Beyond STAT3 inhibition, this compound exhibits other notable biological activities.

- Potent Antioxidant Activity: this compound was isolated as a radical scavenger and demonstrated potent antioxidant activity in an Oxygen Radical Absorbance Capacity assay [2].

- CXCR4 Pathway Inhibition: this compound decreases CXCR4 expression and inhibits CXCL12-induced cancer cell invasion, which is relevant for preventing metastasis [6].

Current Research Status and Future Directions

- Research Use: this compound is commercially available from chemical suppliers for research purposes only [5] [6].

- Preclinical Evidence: The evidence for its anticancer and anti-inflammatory effects is currently from in vitro studies [1] [6]. The 2022 study concludes that further studies using animal models are required to determine its potential as an anticancer drug [1].

References

- 1. promotes apoptotic progression through... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidative iridoid glycosides and phenolic compounds from... [link.springer.com]

- 3. CAS 51005-44-8 this compound [bocsci.com]

- 4. New Insights into the Metabolic Profile and Cytotoxic ... [mdpi.com]

- 5. | CAS:51005-44-8 | Iridoids | Manufacturer BioCrick this compound [biocrick.com]

- 6. This compound | CXCR4/STAT3 Inhibitor [medchemexpress.com]

- 7. This compound | 51005-44-8 [chemicalbook.com]

Minecoside and Its Inhibition of the STAT3 Pathway

Minecoside is a natural compound isolated from Veronica peregrina L., a plant used in traditional medicine [1]. Research indicates it acts as a potent and specific inhibitor of the STAT3 signaling pathway, which is constitutively active in many cancers [1].

Mechanism of Action: this compound targets STAT3 activation through multiple mechanisms, primarily by promoting the dephosphorylation of STAT3. The table below summarizes its key cellular effects and mechanisms [1].

| Aspect | Effect of this compound |

|---|---|

| STAT3 Phosphorylation | Inhibits constitutive phosphorylation at Tyr705 in a dose- and time-dependent manner. |

| Upstream Kinases | Suppresses activation of JAK1, JAK2, and c-SRC kinases. |

| Nuclear Translocation | Blocks translocation of STAT3 to the cell nucleus. |

| DNA Binding | Suppresses binding of STAT3 to DNA. |

| Tyrosine Phosphatase | Upregulates expression of SHP-1, a phosphatase that deactivates STAT3. |

| Downstream Target Genes | Downregulates expression of Bcl-2, Bcl-xL, cyclin D1, VEGF, and CXCR4. |

| Cellular Outcome | Induces caspase-dependent apoptosis (evidenced by cleavage of caspase-9, caspase-3, and PARP). |

The following diagram illustrates the multi-step mechanism by which this compound inhibits the STAT3 pathway to induce apoptosis in cancer cells.

This compound inhibits STAT3 activation and nuclear translocation, leading to apoptosis.

Experimental Evidence and Protocols

Key findings on this compound are primarily derived from in vitro studies using the human triple-negative breast cancer cell line MDA-MB-231 [1].

Cell Viability Assay (CCK-8) was used to determine non-cytotoxic concentrations for mechanistic studies [1].

- Procedure: Seed MDA-MB-231 cells in 96-well plates. Treat with varying concentrations of MIN (0-100 µM) for 24 hours. Add CCK-8 solution and incubate for 2 hours. Measure absorbance at 490nm to determine cell viability.

Western Blot Analysis confirmed this compound's effect on protein expression and phosphorylation [1].

- Procedure: Treat cells with MIN (e.g., 0, 12.5, 25, 50 µM for 24h). Lyse cells and extract proteins. Separate proteins via SDS-PAGE, transfer to PVDF membrane, and immunoblot with specific primary and secondary antibodies. Detect using a chemiluminescence system.

Electrophoretic Mobility Shift Assay (EMSA) showed that this compound suppresses STAT3-DNA binding [1].

- Procedure: Extract nuclear proteins from MIN-treated cells. Incubate with DIG-labeled STAT3 consensus oligonucleotide. Resolve protein-DNA complexes on a native polyacrylamide gel and transfer to a membrane. Detect the shifted band using an anti-DIG antibody.

Immunofluorescence Assay visually demonstrated the blockade of STAT3 nuclear translocation [1].

- Procedure: Culture cells on coverslips, treat with MIN, and fix. Permeabilize cells, block, and incubate with anti-STAT3 primary antibody. Incubate with fluorescently-labeled secondary antibody and counterstain nuclei. Visualize under a fluorescence microscope.

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay confirmed this compound induces apoptotic cell death [1].

- Procedure: Treat cells with MIN, fix, and permeabilize. Incubate with the TUNEL reaction mixture to label DNA strand breaks. Analyze under a fluorescence microscope to identify apoptotic cells.

Quantitative Data on this compound's Effects

The table below summarizes the dose-dependent effects of this compound on key proteins in MDA-MB-231 cells after 24 hours of treatment, as measured by western blot [1].

| Target Protein | Effect at 12.5 µM | Effect at 25 µM | Effect at 50 µM |

|---|---|---|---|

| p-STAT3 (Tyr705) | Moderate inhibition | Strong inhibition | Near-complete inhibition |

| Bcl-2 | Moderate downregulation | Strong downregulation | Near-complete downregulation |

| Bcl-xL | Moderate downregulation | Strong downregulation | Near-complete downregulation |

| Cyclin D1 | Moderate downregulation | Strong downregulation | Near-complete downregulation |

| VEGF | Moderate downregulation | Strong downregulation | Near-complete downregulation |

| CXCR4 | Moderate downregulation | Strong downregulation | Near-complete downregulation |

| SHP-1 | Moderate upregulation | Strong upregulation | Strong upregulation |

| Cleaved Caspase-3 | Slight increase | Moderate increase | Strong increase |

| Cleaved PARP | Slight increase | Moderate increase | Strong increase |

The STAT3 Signaling Pathway: A Therapeutic Target

The STAT3 pathway is a critical signaling cascade in healthy cells and cancer. Understanding this pathway is key to appreciating this compound's therapeutic potential [2] [3].

Pathway Activation: In cancer, persistent STAT3 activation drives tumor progression by promoting cell proliferation, survival, angiogenesis, and immune evasion [2]. Key upstream activators include IL-6 and other cytokines that signal through JAK kinases, as well as GPCRs and SRC family kinases [2] [1].

Negative Regulation: Healthy cells tightly control STAT3 activity. Protein Tyrosine Phosphatases (PTPs) like SHP-1, dephosphorylate and deactivate STAT3 [2] [1]. Suppressors of Cytokine Signaling (SOCS) proteins inhibit JAK kinases, and Protein Inhibitors of Activated STAT (PIAS) block STAT's DNA-binding ability [2].

The following diagram provides a simplified overview of the STAT3 signaling pathway, showing its normal activation, negative regulation, and oncogenic role.

Overview of STAT3 pathway activation, target genes, and cellular inhibitors.

Research Implications and Future Directions

This compound represents a promising natural product lead compound for developing targeted cancer therapies, especially for STAT3-dependent cancers like triple-negative breast cancer.

- Therapeutic Potential: Targeting STAT3 addresses multiple hallmarks of cancer. This compound's ability to downregulate key proteins like Bcl-2, Bcl-xL, VEGF, and CXCR4 disrupts cancer cell survival, proliferation, angiogenesis, and metastasis [1].

- Current Limitations and Next Steps: Current evidence is from in vitro models. Further studies using animal models are required to validate efficacy, determine pharmacokinetics, and assess toxicity in vivo [1]. Research should also expand to other STAT3-driven cancer types.

References

Mechanisms of Action and Signaling Pathways

Minecoside exerts its anticancer effects through two primary, interconnected mechanisms.

Inhibition of the STAT3 Signaling Pathway: Constitutive activation of STAT3 is a common feature in breast cancer cells. This compound inhibits this pathway in a dose- and time-dependent manner in MDA-MB-231 cells [1] [2]. The compound acts upstream by inhibiting the activation of kinases like JAK1, JAK2, and Src, which are known to phosphorylate and activate STAT3 [1]. Furthermore, this compound blocks the nuclear translocation of STAT3 and suppresses its binding to DNA [1]. This multifaceted inhibition leads to the downregulation of STAT3-targeted genes involved in cell survival (Bcl-2, Bcl-xL), proliferation (Cyclin D1), and angiogenesis (VEGF) [1] [2]. The subsequent activation of caspase-3 and caspase-9, along with cleavage of PARP, confirms the induction of caspase-dependent apoptosis [1].

Suppression of CXCR4 Expression: The CXCR4/CXCL12 axis plays a crucial role in directing cancer metastasis. This compound downregulates the constitutive expression of CXCR4 in MDA-MB-231 cells at the transcriptional level, an effect mediated through the suppression of NF-κB activation [3]. This reduction in CXCR4 translates to a functional inhibition of CXCL12-induced invasion in both breast and colon cancer cells [3].

The diagram below summarizes the core mechanistic pathways affected by this compound.

Summary of this compound's anticancer mechanisms, showing STAT3 pathway inhibition and CXCR4 suppression leading to apoptosis and reduced invasion.

Quantitative Data on Anticancer Effects

The table below summarizes key quantitative findings from the cited studies on this compound's effects on MDA-MB-231 breast cancer cells.

| Parameter | Effect of this compound | Experimental Model | Citation |

|---|---|---|---|

| STAT3 Phosphorylation | Inhibition in a dose- (12.5, 25, 50 μM) and time- (6, 12, 24 h) dependent manner. | MDA-MB-231 cells | [1] [2] |

| Cell Viability (CCK-8) | Decreased with an IC50 likely near or above 50 μM (24 h treatment). | MDA-MB-231 cells | [1] |

| Apoptosis Markers | Increased cleavage of caspase-3, caspase-9, and PARP. | MDA-MB-231 cells | [1] |

| STAT3 Target Genes | Downregulated expression of Bcl-2, Bcl-xL, Cyclin D1, and VEGF. | MDA-MB-231 cells | [1] [2] |

| CXCR4 Expression | Downregulation at the protein and mRNA level. | MDA-MB-231 cells | [3] |

| Cell Invasion | Inhibition of CXCL12-induced invasion. | MDA-MB-231 & Colorectal cancer cells | [3] |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the primary studies.

- Cell Culture: MDA-MB-231 cells were cultured in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO2 atmosphere [1].

- Treatment for Mechanistic Studies: For western blot and EMSA, cells were treated with this compound at concentrations of 0, 12.5, 25, and 50 μM for 24 hours, or for time-course experiments (0, 6, 12, 24 hours) at a fixed 50 μM concentration [1].

- Western Blot Analysis: Whole-cell extracts were prepared using RIPA buffer. Proteins were separated by 10% SDS-PAGE, transferred to PVDF membranes, and probed with specific primary and secondary antibodies. Antibodies against p-STAT3, STAT3, and cleaved caspases were used, with β-actin serving as a loading control [1].

- Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from treated cells were incubated with DIG-labeled STAT3 consensus oligonucleotides. STAT3-DNA binding activity was measured using a non-radioactive EMSA kit [1].

- Immunofluorescence for STAT3 Localization: Cells were blocked with 5% BSA, incubated with an anti-STAT3 antibody, and then with an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with Hoechst-33342, and images were captured using fluorescence microscopy [1].

- Invasion Assay: The anti-invasive effect was demonstrated by treating cancer cells with this compound and assessing their invasion toward a CXCL12 gradient, showing that this compound inhibits CXCL12-induced invasion [3].

Research Implications and Future Directions

The current evidence positions this compound as a promising multi-targeted natural compound for oncology drug development. Its ability to concurrently block a key survival pathway (STAT3) and a critical metastasis route (CXCR4) is particularly valuable.

- Current Strengths: The research provides a robust mechanistic elucidation in a relevant triple-negative breast cancer model, showing effects on both tumor growth and metastasis [1] [3].

- Existing Gaps and Future Work: The data is primarily in vitro. The authors of the key study explicitly note that further studies using animal models are required to validate these effects in vivo and determine the potential of this compound as an anticancer drug [1] [2]. Pharmacokinetic studies are also needed, though one analytical method has been developed for its detection in rat plasma [4].

References

- 1. This compound promotes apoptotic progression through ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptotic progression through ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Modulates Cell Invasion via Regulation of CXCR4 ... [thieme-connect.com]

- 4. Simultaneous Determination of Five Iridoids of Picrorhiza ... [mdpi.com]

If Minecoside is a Ginsenoside

The search results indicate that "Minecoside" is not a standard term in the current scientific literature on ginsenosides. It is possible the name refers to a specific compound within this class. The most relevant and well-studied ginsenoside in anticancer research is Compound K (CK), a final metabolite of several major ginsenosides [1].

The table below summarizes the core anticancer mechanisms identified for ginsenoside Compound K, which may provide a model for investigating this compound if it is structurally or functionally similar.

| Mechanism of Action | Observed Effects | Experimental Context (In Vitro) |

|---|---|---|

| Direct Effect on Cancer Cells | Suppression of cancerous cell proliferation [1]. | Studies on various cancer cell lines [1]. |

| Angiogenesis Inhibition | Inhibition of new blood vessel formation that supports tumor growth [1]. | Research involving Stromal Cell-Derived Factor-1 (SDF-1) [1]. |

| Immune and Inflammatory Response Modulation | Mitigation of inflammation; modulation of immune response to identify cancer cells [1]. | Analysis of immune response and inflammation regulation pathways [1]. |

| Reactive Oxygen Species (ROS) Mediation | Induction of apoptosis, cell cycle arrest, and autophagy; regulation of invasion and metastasis [2]. | Modulation of signaling pathways like Keap1/Nrf2/ARE, PI3K/Akt, and NF-κB [2]. |

Established Anticancer Drug Screening Protocols

If you are planning to experimentally validate this compound's activity, the following standardized protocols from the search results are directly applicable.

- Protocol for Modeling Acquired Resistance: This assay is used to model how cancer cells develop resistance to a drug over 6-16 weeks. It involves first determining the effective dose (EC50, EC75, etc.) of the compound, then continuously exposing cells to this dose to isolate resistant populations. This protocol is high-throughput and scalable for testing novel therapies [3].

- Protocol to Calculate Drug Combination Synergy: This method is crucial for testing if this compound works better in combination with existing drugs. It involves establishing primary cells or organoids from tumors, treating them with various drug combinations, measuring cell viability, and calculating a synergy score using the

synergyfinderR package [4]. - Kinetic Dose-Response Assay: This label-free assay uses quantitative phase imaging to generate real-time dose-response curves in adherent cells. It allows for direct measurement of cell count and morphological changes over time across a range of concentrations in a single experiment, providing rich kinetic data [5].

The workflow for these experimental approaches can be summarized as follows:

Data Resources for Cancer Drug Discovery

To aid your broader research context, here are some key data repositories mentioned in the search results:

| Database Name | Description | Utility |

|---|---|---|

| DCTPep | An open-access database of cancer therapy peptides, including anticancer peptides (ACPs) and peptide-drug conjugates (PDCs) [6]. | Screening peptides for anticancer activity and targeted therapy design. |

| NCI Genomic Data Commons (GDC) | A unified data repository supporting precision medicine by sharing genomic and clinical data from cancer patients [7]. | Analyzing molecular profiles of cancers. |

| NCI-60 Panel | A panel of 60 human tumor cell lines used to screen over 100,000 compounds for anticancer activity [7]. | Profiling compound activity across diverse cancer types. |

| Open Access Database of Licensed Cancer Drugs | A curated list of 270 licensed anticancer drugs, useful for benchmarking and repurposing studies [8]. | Identifying approved agents and their properties. |

Navigating the Research Gap

Given that "this compound" is not identified in the current literature, I suggest the following steps to advance your research:

- Verify the Compound: Double-check the chemical name and structure. "this compound" may be a synonym, a specific stereoisomer, or a newly isolated compound not yet widely reported.

- Leverage Related Compounds: The extensive data on ginsenoside Compound K serves as an excellent reference point. Its mechanisms, such as targeting ROS and inhibiting angiogenesis, provide testable hypotheses for this compound [1] [2].

- Apply Standardized Protocols: The experimental protocols detailed here [3] [4] [5] are industry standards and can be directly applied to characterize this compound's efficacy, synergy, and resistance profile.

References

- 1. Anticancer Mechanisms of Ginsenoside Compound K: A Review [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic effect of ginsenosides through ... [frontiersin.org]

- 3. Protocol for modeling acquired resistance to targeted ... [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to calculate the synergy of drug combinations in ... [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Dose Response Assay - HoloMonitor® Live Cell ... [phiab.com]

- 6. DCTPep, the data of cancer therapy peptides | Scientific Data [nature.com]

- 7. NCI Data Catalog [cancer.gov]

- 8. An Open Access Database of Licensed Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Mechanisms of Minecoside-Induced Apoptosis

Minecoside (MIN), a compound isolated from Veronica peregrina L., exerts its anticancer effects primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in aggressive breast cancer cells (MDA-MB-231) [1]. The following table summarizes the core quantitative findings from this research.

| Parameter Investigated | Experimental Details | Key Findings |

|---|---|---|

| STAT3 Inhibition | MDA-MB-231 cells treated with 0, 12.5, 25, 50 µM MIN for 24 h, or at 50 µM for 0, 6, 12, 24 h [1]. | Dose- and time-dependent suppression of constitutive STAT3 phosphorylation [1]. |

| Downstream Gene Regulation | Western blot analysis of proteins in MDA-MB-231 cells [1]. | Downregulation of STAT3 target genes: Bcl-2, Bcl-xL, Cyclin D1, VEGF, and CXCR4 [1]. |

| Apoptosis Induction | MDA-MB-231 cells treated with 50 µM MIN for 24 h; analysis via TUNEL assay and Western blot [1]. | Promotion of caspase-dependent apoptosis; cleavage of caspase-9 and caspase-3; increased TUNEL-positive cells [1]. |

| Cell Viability (IC₅₀) | CCK-8 assay on MDA-MB-231 cells treated with 0–100 µM MIN for 24 h [1]. | Inhibition of cell viability in a dose-dependent manner [1]. |

The mechanism by which this compound inhibits STAT3 and induces apoptosis can be visualized in the following pathway diagram.

This compound induces apoptosis by inhibiting the STAT3 signaling pathway.

Detailed Experimental Protocol

For researchers seeking to replicate these key findings, here is a detailed methodology based on the cited study [1].

Cell Culture and Treatment

- Cell Line: Use human triple-negative breast cancer MDA-MB-231 cells (obtained from ATCC).

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic mixture. Incubate at 37°C in a humidified atmosphere with 5% CO₂ [1].

- Compound Treatment:

- Prepare a stock solution of this compound (purity: 90.4±0.4%) in a suitable solvent (e.g., DMSO, ensuring final concentration is non-cytotoxic).

- For dose-response studies: Treat cells at concentrations of 0, 12.5, 25, and 50 µM for 24 hours.

- For time-course studies: Treat cells with 50 µM of MIN for 0, 6, 12, and 24 hours.

Key Assays and Procedures

A. Cell Viability Assay (CCK-8)

- Purpose: To determine the cytotoxic effect and IC₅₀ value of MIN.

- Steps:

- Seed MDA-MB-231 cells in a 96-well plate at a density of 5×10⁴ cells/well and allow to adhere overnight.

- Treat cells with a concentration gradient of MIN (e.g., 0-100 µM) for 24 hours.

- Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

- Measure the absorbance at 490 nm using a microplate reader.

- Calculate cell viability as a percentage relative to the untreated control group [1].

B. Western Blot Analysis

- Purpose: To analyze protein expression and phosphorylation levels.

- Steps:

- Lyse Cells: Harvest MIN-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Separate Proteins: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel and run electrophoresis.

- Transfer and Block: Electrotransfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk.

- Probe with Antibodies: Incubate with primary antibodies overnight at 4°C.

- Critical Antibodies: p-STAT3 (Tyr705), total STAT3, Bcl-2, Bcl-xL, Cyclin D1, VEGF, CXCR4, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-Actin).

- Visualize: Incubate with HRP-conjugated secondary antibodies. Develop using an enhanced chemiluminescence (ECL) substrate and image [1].

C. Electrophoretic Mobility Shift Assay (EMSA)

- Purpose: To confirm the inhibition of STAT3-DNA binding activity.

- Steps:

- Prepare nuclear extracts from MIN-treated and control MDA-MB-231 cells.

- Use a non-radioactive EMSA kit (e.g., DIG Gel Shift Kit, Roche).

- Incubate nuclear proteins with DIG-labeled STAT3 consensus oligonucleotide probes.

- Run the protein-DNA complexes on a native polyacrylamide gel.

- Transfer to a nylon membrane and detect the shifted bands using an anti-DIG antibody, confirming the reduction in STAT3-DNA binding upon MIN treatment [1].

D. Immunofluorescence Assay

- Purpose: To visualize the blockade of STAT3 nuclear translocation.

- Steps:

- Culture cells on glass coverslips and treat with MIN.

- Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

- Incubate with anti-STAT3 primary antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

- Counterstain nuclei with Hoechst-33342.

- Visualize under a fluorescence microscope. A cytosolic retention of STAT3 signal indicates successful inhibition of nuclear translocation [1].

Discussion and Research Implications

The evidence positions this compound as a promising natural lead compound for targeting STAT3-driven cancers. Its ability to simultaneously downregulate key anti-apoptotic (Bcl-2, Bcl-xL), proliferative (Cyclin D1), and metastatic (CXCR4, VEGF) proteins addresses multiple hallmarks of cancer [1].

- Therapeutic Potential: The specific inhibition of the STAT3 pathway is a highly sought-after strategy, especially for aggressive and treatment-resistant cancers like triple-negative breast cancer.

- Future Research: The current data is robust at the cellular level. The next critical steps involve:

- In vivo validation using animal models of cancer to confirm efficacy and pharmacokinetics.

- Further mechanistic studies to elucidate how this compound upregulates the phosphatase SHP-1.

- Combination therapy studies with standard chemotherapeutic agents to explore synergistic effects.

References

Chemical Profile & Biological Activity of Minecoside

Minecoside is an iridoid glycoside, a class of secondary metabolites commonly found in plants. The table below summarizes its core characteristics and reported biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C25H30O13 [1] |

| Molecular Weight | 538.5 g/mol [1] |

| CAS Number | 51005-44-8 [1] |

| Chemical Structure | A cyclopenta[c]pyran skeleton with a β-D-glucopyranosyloxy group [2] [1]. |

| Initial Source | Isolated from Veronica peregrina L. (family Scrophulariaceae) and also detected in Catalpa species (family Bignoniaceae) [3] [2] [4]. |

| Key Biological Activities | CXCR4/STAT3 inhibitor; demonstrates anti-cancer and anti-inflammatory activity [2]. |

Reported Anticancer Mechanisms and Experimental Data

Current research highlights two primary, interconnected mechanisms for this compound's anticancer effects: the inhibition of the CXCR4 chemokine receptor and the STAT3 signaling pathway.

Inhibition of the CXCR4 Chemokine Receptor

The CXCR4/CXCL12 axis is a well-known driver of cancer cell invasion and metastasis. This compound has been shown to downregulate the expression of CXCR4.

- Experimental Protocol (CXCR4 Expression): The effect of this compound on CXCR4 was studied in MDA-MB-231 triple-negative breast cancer cells. Cells were treated with varying concentrations of this compound (0, 12.5, 25, and 50 µM) for 24 hours. CXCR4 protein expression levels were then analyzed using western blotting, and transcriptional regulation was investigated via reverse transcription-polymerase chain reaction (RT-PCR) [5].

- Key Finding: this compound downregulated constitutive CXCR4 expression in a dose- and time-dependent manner, and also suppressed CXCR4 at the transcriptional level by inhibiting NF-κB activation [5].

- Functional Assay (Cell Invasion): The functional consequence of CXCR4 inhibition was assessed using a cell invasion assay. MDA-MB-231 cells were pretreated with this compound and then stimulated with CXCL12, the ligand for CXCR4. Invasion through a Matrigel-coated membrane was measured, showing that this compound significantly inhibited CXCL12-induced invasion [5].

Suppression of the STAT3 Signaling Pathway

The STAT3 transcription factor is constitutively active in many cancers and promotes cell survival and proliferation. This compound has been identified as a potent inhibitor of this pathway.

- Experimental Protocol (STAT3 Activation): Studies in MDA-MB-231 cells involved treatment with this compound (0-50 µM) followed by western blotting to detect levels of phosphorylated (active) STAT3. Electrophoretic mobility shift assays (EMSA) were used to confirm the inhibition of STAT3-DNA binding, and immunofluorescence microscopy visualized the blockade of STAT3 nuclear translocation [3].

- Key Findings: this compound inhibited the constitutive phosphorylation of STAT3 in a dose- and time-dependent manner. It blocked STAT3 nuclear translocation and its binding to DNA [3].

- Downstream Effects & Apoptosis: this compound treatment downregulated the expression of STAT3 target genes, including Bcl-2, Bcl-xL, cyclin D1, and VEGF. This led to the induction of apoptosis, as evidenced by western blot analysis showing cleavage of caspase-3, caspase-9, and PARP. Apoptosis was further confirmed using a TUNEL assay [3].

The following diagram illustrates the interconnected signaling pathways inhibited by this compound and the subsequent induction of apoptosis, based on the described mechanisms.

This compound inhibits CXCR4/STAT3 pathways, inducing apoptosis.

Pharmacokinetic and Analytical Data

Understanding the behavior of a compound in vivo is critical for drug development. A recent study developed a method to analyze this compound in biological samples.

- Analytical Method: A UHPLC-ESI-MS/MS method was developed for the simultaneous determination of this compound and other iridoids in rat plasma. Chromatographic separation was achieved using an ACQUITY UHPLC BEH Amide column with a mobile phase of 0.1% formic acid in water and acetonitrile. Detection was performed in negative ion mode with Multiple Reaction Monitoring (MRM) [6].

- Key Pharmacokinetic Parameters: The lower limit of quantification (LLOQ) for this compound in rat plasma was reported to be 1.260 ng/mL. The time to reach maximum concentration (Tmax) was 1.0 ± 0.2 hours following oral administration of a plant extract containing this compound [6].

Conclusion and Research Implications

For researchers, the next critical steps involve:

- In vivo Validation: Confirming these antitumor effects and understanding the full absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

- Lead Optimization: Exploring structure-activity relationships to improve the potency and pharmacokinetic properties of this compound and its analogs.

- Combination Therapy: Investigating its potential synergistic effects with existing chemotherapeutic agents.

References

- 1. This compound | 51005-44-8 [chemicalbook.com]

- 2. This compound | CXCR4/STAT3 Inhibitor [medchemexpress.com]

- 3. This compound promotes apoptotic progression through ... [pmc.ncbi.nlm.nih.gov]

- 4. A Study of the Fruits of Catalpa bignonioides Walt. [pmc.ncbi.nlm.nih.gov]

- 5. This compound Modulates Cell Invasion via Regulation of CXCR4 ... [thieme-connect.com]

- 6. Simultaneous Determination of Five Iridoids of Picrorhiza ... [mdpi.com]

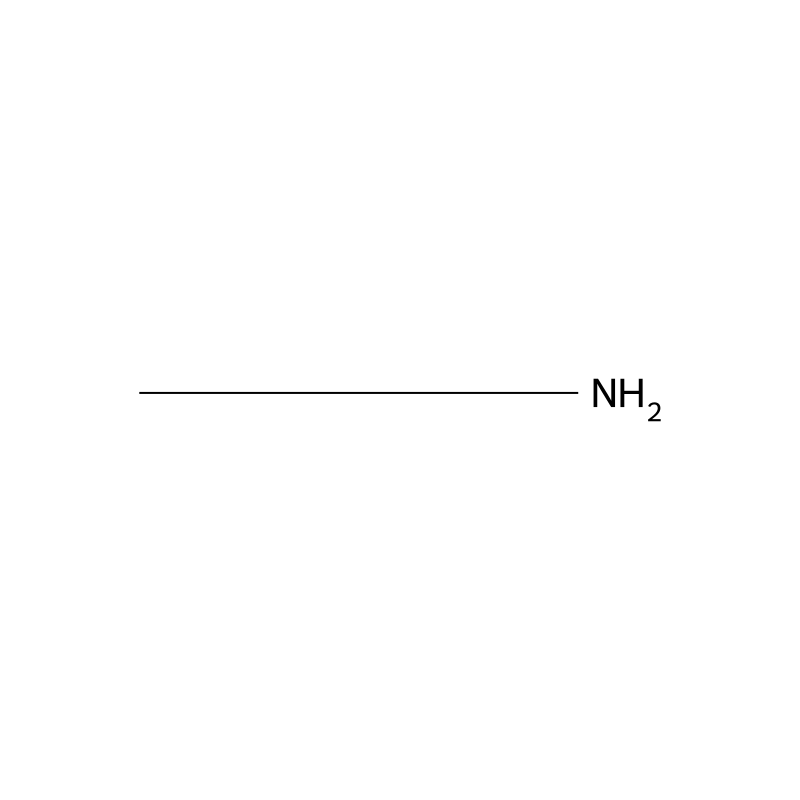

Minoxidil: An In-Depth Technical Guide

Minoxidil is a potent vasodilator initially developed for hypertension and later found to promote hair growth. The following table summarizes its core scientific and pharmacological profile.

Table 1: Core Pharmacological Profile of Minoxidil

| Aspect | Description |

|---|---|

| Systematic Name | 2,4-Diamino-6-piperidinopyrimidine 3-oxide [1] |

| Molecular Formula | C9H15N5O [2] [1] |

| Molecular Mass | 209.253 g·mol⁻¹ [2] [1] |

| Drug Class | Potassium channel opener (KATP channel opener) [3] [1] |

| Primary Uses | Topical: Androgenic alopecia; Oral: Severe/resistant hypertension [3] [1] |

| Mechanism of Action (Hair Loss) | Prodrug activated by sulfotransferase (SULT1A1) to minoxidil sulfate. Acts by opening potassium channels, potentially improving perifollicular microcirculation, stimulating VEGF, and prolonging the anagen (growth) phase of hair follicles [3] [1]. |

| Mechanism of Action (Hypertension) | Opens ATP-sensitive potassium channels in vascular smooth muscle, leading to hyperpolarization, vasodilation, and reduced peripheral resistance [3]. |

Key Experimental Data and Protocols

Research on Minoxidil involves specific in vitro and in vivo models to elucidate its mechanisms and effects.

Table 2: Experimental Models and Key Findings for Minoxidil

| Study Focus | Experimental Model | Key Methodology | Summary of Findings |

|---|---|---|---|

| Vasodilation & Pharmacokinetics [4] | Human patients (Hypertension) | Oral administration; monitoring of plasma concentration and antihypertensive response. | Minoxidil is a potent arteriolar vasodilator. It has a short plasma half-life (~3-4 hrs) but a long duration of action (up to 72 hrs). It does not accumulate with chronic use and shows no tolerance [4] [3] [1]. |

| Cardioprotective Signaling [5] | Ex vivo, in vivo, in vitro models (Myocardial Ischemia-Reperfusion Injury) | Pre-conditioning of heart tissue with Ginsenoside Rb1 (G-Rb1) prior to induced ischemia. Analysis of signaling pathways and mitochondrial function. | G-Rb1 attenuates mitochondrial ROS by inhibiting complex I. It activates protective pathways (PI3K/Akt/mTOR, eNOS) and inhibits detrimental ones (p38α MAPK, RhoA/ROCK), reducing apoptosis and improving ATP production [5]. |

| Oxidative Stress from External Stimuli [6] | Rat models, THP1 cell line (Static Magnetic Fields - SMF) | Exposure of animals/cells to moderate-intensity SMF (128 mT - 250 mT). Assessment of antioxidant enzymes (SOD, CAT, GPx) and MDA (marker of oxidative stress). | SMF exposure can induce tissue-specific oxidative stress, e.g., increased MDA in rat brain and testes, and decreased antioxidant enzyme activity. This highlights a methodology for measuring oxidative stress parameters [6]. |

Visualizing the Signaling Pathways in Hair Follicles

The mechanism by which Minoxidil promotes hair growth is multi-faceted. The diagram below synthesizes key signaling pathways based on current research.

Diagram 1: Proposed signaling pathways of Minoxidil in hair follicle stimulation.

Troubleshooting and Next Steps for Research

Since "Minecoside" was not found, here are steps to clarify your research direction:

- Verify the Nomenclature: Double-check the spelling of "this compound." Consider if it might be a proprietary code name, a newly discovered compound with limited literature, or a potential misspelling of Minoxidil or a ginsenoside (e.g., Rb1) [5].

- Broaden Your Search: If the name is correct, you may need to search non-English databases, patent literature, or specialized natural product repositories, as it could be a novel phytochemical.

- Consult Directly: If available, consult the original source that mentioned "this compound" for clarification on its chemical identity or context.

References

- 1. Minoxidil - Wikipedia [en.wikipedia.org]

- 2. Minoxidil | C9H15N5O [chemspider.com]

- 3. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology and pharmacokinetics of minoxidil [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular-Signaling Pathways of Ginsenosides Rb in ... [pmc.ncbi.nlm.nih.gov]

- 6. Bioeffects of Static Magnetic Fields: Oxidative Stress ... [pmc.ncbi.nlm.nih.gov]

Minecoside Preclinical Profile & Anticancer Mechanisms

The primary documented mechanism of minecoside involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key driver in cancer progression. The signaling pathway and experimental workflow are summarized in the diagram below.

Mechanism of this compound-induced apoptosis via STAT3 pathway inhibition.

Experimental Data & Protocols

The key findings on this compound's anticancer effects are summarized in the table below, based on the in vitro study using triple-negative breast cancer cells (MDA-MB-231) [1] [2].

| Experimental Parameter | Details & Quantitative Results |

|---|---|

| Cell Line Model | MDA-MB-231 (human triple-negative breast cancer) [1] [2] |

| Treatment Conditions | Doses: 0, 12.5, 25, 50 µM [2] Duration: 0, 6, 12, 24 hours (at 50 µM) [2] | | STAT3 Inhibition | Dose- and time-dependent reduction of constitutive STAT3 phosphorylation [1] [2] | | Downstream Target Proteins | Decreased expression of Bcl-2, Bcl-xL, CXCR4, VEGF, cyclin D1 [1] [2] | | Apoptosis Induction | Increased levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP [2] |

Detailed Experimental Protocols

The experimental workflow for assessing this compound activity is illustrated below.

Workflow of key experiments to evaluate this compound's anticancer activity.

- Cell Culture and Treatment: MDA-MB-231 cells were cultured in DMEM with 10% FBS. For experiments, cells were treated with this compound (0, 12.5, 25, 50 µM) for 24 hours or with 50 µM this compound for different time intervals (0, 6, 12, 24 h) [2].

- Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates, treated with this compound (0–100 µM) for 24 hours, and 10 µl of CCK-8 solution was added to each well. After 2 hours of incubation, absorbance was measured at 490 nm to determine cell viability [2].

- Protein Expression Analysis (Western Blot): After treatment, whole-cell extracts were lysed using RIPA buffer. Proteins were separated by 10% SDS-PAGE, transferred to PVDF membranes, and probed with specific primary and secondary antibodies. The analysis targeted proteins like p-STAT3, STAT3, and apoptosis-related markers (cleaved caspase-3, cleaved caspase-9, cleaved PARP) [2].

- STAT3-DNA Binding Activity (EMSA): Nuclear proteins were extracted from treated cells. A non-radioactive EMSA kit with DIG-labeled oligonucleotides containing the STAT3 consensus binding site was used to measure STAT3 binding activity [2].

- STAT3 Nuclear Translocation (Immunofluorescence): Treated cells were incubated with an anti-STAT3 antibody, followed by a fluorescently labeled secondary antibody (Alexa Fluor 488). Nuclei were counterstained with Hoechst-33342, and images were captured using a fluorescence microscope to visualize STAT3 localization [2].

- Apoptosis Detection (TUNEL Assay): DNA fragmentation was detected in situ using a TUNEL assay kit to label DNA breaks, indicating active cell death after this compound treatment [2].

Natural Sources and Research Gaps

This compound is an iridoid glycoside found in plants from the Bignoniaceae family and the genus Veronica [1] [3] [4]. Studies have identified its presence in:

- Kigelia africana (sausage tree) stem bark [4] [5].

- Catalpa bignonioides (Southern catalpa) fruits [3].

- Veronica peregrina L., from which it was isolated for the referenced anticancer study [1] [2].

The existing preclinical data is promising but insufficient for comprehensive drug development. Critical research gaps remain:

- Lack of In Vivo Data: Efficacy and toxicity have not been evaluated in animal models, a critical step for drug development [1] [2].

- Limited Cancer Model Scope: Evidence is confined to triple-negative breast cancer; activity against other cancer types is unknown.

- Underexplored Mechanisms: While STAT3 inhibition is established, potential effects on other signaling pathways are not well studied. A previous study suggested this compound can also suppress cancer cell invasion by inhibiting CXCR4 via the NF-κB pathway [2].

- Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: Absorption, distribution, metabolism, and excretion (ADME) properties and optimal dosing regimens are completely unknown.

Future research should prioritize in vivo validation of efficacy and safety, mechanistic synergy studies, and thorough pharmacokinetic profiling to assess the true therapeutic potential of this compound.

References

- 1. This compound promotes apoptotic progression through STAT3 inactivation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptotic progression through ... [pmc.ncbi.nlm.nih.gov]

- 3. A Study of the Fruits of Catalpa bignonioides Walt. [mdpi.com]

- 4. New Insights into the Metabolic Profile and Cytotoxic ... [mdpi.com]

- 5. Biology, chemistry, and pharmacological activity of Kigelia ... [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile & Key Metrics

The table below summarizes core quantitative data on minoxidil's pharmacokinetics and physical properties [1] [2]:

| Property | Value | Details / Notes |

|---|---|---|

| Bioavailability | Oral: ≥90% (absorption); Topical: ~1.2–1.4% | Topical absorption is low [2]. |

| Protein Binding | Minimal or negligible [1] [2] | - |

| Metabolism | Extensive (approx. 90%) | Primarily in the liver via glucuronidation; critical activation to minoxidil sulfate via sulfotransferase enzymes (SULT1A1) [1] [2]. |

| Active Metabolite | Minoxidil sulfate [1] [3] | More potent than the parent compound. |

| Elimination Half-life | Oral: 3–4 hours; Topical: ~22 hours [2] | - |

| Route of Elimination | Urine (>97%) | 10-15% as unchanged drug [2]. |

| Solubility in Water | <1 mg/mL [2] | - |

Detailed Mechanism of Action

Minoxidil is a prodrug, and its therapeutic effects are primarily mediated by its active metabolite, minoxidil sulfate [1] [3] [2]. The following diagram illustrates the core proposed signaling pathways.

Core signaling pathways activated by minoxidil sulfate in hair follicle cells.

- Potassium Channel Opening and Vasodilation: Minoxidil sulfate is an opener of sarcolemmal ATP-sensitive potassium (KATP) channels [3] [2]. This opening leads to hyperpolarization of cell membranes. In vascular smooth muscle, this causes vasodilation, which is the basis for its antihypertensive effect. In the context of hair follicles, this hyperpolarization and increased blood flow are thought to enhance the delivery of oxygen and nutrients to the dermal papilla cells [2].

- Stimulation of Growth Factors: Minoxidil has been shown to upregulate the expression and action of several critical growth factors, including Vascular Endothelial Growth Factor (VEGF), Insulin-like Growth Factor-1 (IGF-1), and Hepatocyte Growth Factor (HGF) in dermal papilla cells [2]. These factors promote angiogenesis and cell proliferation.

- Prolongation of Anagen and Anti-apoptosis: A key effect is the premature termination of the telogen (resting) phase and the prolongation of the anagen (growth) phase [3]. At a molecular level, minoxidil promotes the survival of dermal papillary cells by activating ERK and Akt signaling pathways and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing cell death [1].

- Modulation of Prostaglandins: Minoxidil can stimulate prostaglandin E2 (PGE2) production by activating the cyclooxygenase-1 (COX-1) enzyme [2]. PGE2 is known to have hair growth-stimulating properties.

Key Experimental Models & Protocols

Research into minoxidil's effects employs various in vitro and in vivo models. The table below outlines common methodologies cited in the literature.

| Model Type | Example Protocol / Assay | Key Measured Endpoints |

|---|

| In Vitro (Cell Culture) | Treatment of human dermal papilla cells (DPCs) with minoxidil or minoxidil sulfate [1] [2]. | - Cell proliferation assays (e.g., MTT, BrdU).

- Gene/protein expression analysis (VEGF, IGF-1, Bcl-2/Bax) via qPCR/Western Blot.

- Apoptosis induction and detection (e.g., TUNEL assay). | | In Vivo (Animal) | Topical application of minoxidil solution (2-5%) to the shaved skin of mice or rats [3]. | - Histological analysis of skin biopsies to assess: • Anagen-to-telogen ratio. • Hair follicle size and morphology.

- Direct observation and measurement of hair regrowth. | | Human Clinical | Randomized, double-blind, placebo-controlled trials applying topical minoxidil (2%, 5%) to the scalp of volunteers with androgenic alopecia for 4-12 months [2]. | - Hair counts in a predefined target area.

- Investigator and patient global assessment.

- Standardized photography. |

The experimental workflow for investigating minoxidil's effects typically progresses from cellular models to animal studies and finally to human trials, as shown in the workflow below.

A generalized experimental workflow from basic research to clinical application.

Drug Interactions and Clinical Considerations

Understanding clinical pharmacology is crucial for application. Key considerations include:

- Critical Interaction: The activation of topical minoxidil to minoxidil sulfate is mediated by sulfotransferase enzymes. Low-dose daily aspirin and other salicylates can inhibit this enzyme, potentially reducing the effectiveness of topical minoxidil for hair loss [2].

- Hair Growth Timeline: Noticeable hair growth typically requires at least 2 to 4 months of consistent application, with maximal effectiveness observed after about 12 months [2]. Treatment must be continued indefinitely to maintain the effect [2].

Unresolved Questions and Research Gaps

Despite decades of use, minoxidil's exact mechanism on hair follicles is not fully understood [3]. Key research gaps include:

- Direct Evidence for KATP in Follicles: While the KATP channel opening is a leading hypothesis, there has been no clear demonstration that these specific channels are expressed in the human hair follicle [3].

- Integrating In Vitro Findings: The relevance of various observed in vitro effects (e.g., on collagen synthesis) to the actual complex biology of the intact hair follicle remains uncertain [3].

- Metabolite Activity: The relative contribution of other metabolites, besides minoxidil sulfate, to the overall pharmacological effect is not fully defined [1].

Future research using advanced molecular techniques and better follicle models is needed to fully elucidate minoxidil's mechanism of action.

References

Quantitative Data on Minecoside's Effects

The following tables summarize the key quantitative findings from the study "Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells" conducted in MDA-MB-231 triple-negative breast cancer cells [1] [2].

Table 1: Dose-Dependent and Time-Dependent Effects of this compound (MIN) This table outlines how this compound's impact on STAT3 phosphorylation and cell viability changes with varying concentration and exposure time [1].

| Parameter | Concentrations / Time Points Tested | Key Findings |

|---|

| STAT3 Phosphorylation (p-STAT3) | Concentrations: 0, 12.5, 25, 50 µM (for 24 h) Time: 0, 6, 12, 24 h (at 50 µM) | Inhibition of p-STAT3 in a dose- and time-dependent manner [1]. | | Cell Viability (CCK-8 Assay) | Concentrations: 0, 12.5, 25, 50, 100 µM (for 24 h) | Significant reduction in cell viability with increasing concentration [1]. |

Table 2: this compound-Induced Downregulation of STAT3 Target Proteins This table lists key oncogenic proteins that were downregulated following this compound treatment, as detected by western blot [1].

| Protein Category | Specific Proteins | Function |

|---|---|---|

| Anti-apoptotic | Bcl-2, Bcl-xL | Promotes cell survival and inhibits programmed cell death [1]. |

| Proliferation | Cyclin D1 | Regulates cell cycle progression [1]. |

| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Stimulates the formation of new blood vessels [1]. |

| Metastasis | CXCR4 | Facilitates cancer cell invasion and spread [1]. |

Table 3: this compound-Induced Apoptosis Markers This table shows the activation of key proteins involved in caspase-dependent apoptosis after treatment with 50 µM this compound for 24 hours [1].

| Apoptosis Marker | Detection Method | Observation |

|---|

| Cleaved Caspase-9 Cleaved Caspase-3 Cleaved PARP | Western Blot | Increased levels of cleaved (activated) forms, indicating induction of the apoptotic pathway [1]. | | DNA Fragmentation | TUNEL Assay | Positive staining confirming active cell death [1]. |

Detailed Experimental Protocols

Below is a summary of the core methodologies used in the foundational study on this compound [1].

- Cell Culture: MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics. Cells were maintained at 37°C in a humidified incubator with 5% CO₂ [1].

- Treatment: For experiments, cells were treated with this compound at specified concentrations (0-50 µM) for 24 hours or at 50 µM for different time periods (0-24 hours) [1].

- Cell Viability Assay (CCK-8):

- Seed MDA-MB-231 cells in a 96-well plate (5x10⁴ cells/well).

- After 24 hours, treat with this compound (0-100 µM).

- Incubate for 24 hours at 37°C.

- Add 10 µL of CCK-8 solution to each well.

- Incubate for 2 hours at 37°C.

- Measure absorbance at 490 nm using a microplate reader [1].

- Western Blot Analysis:

- Lyse treated cells using RIPA buffer to extract total protein.

- Separate proteins by 10% SDS-PAGE gel electrophoresis.

- Electrotransfer proteins onto a PVDF membrane.

- Block the membrane and incubate with primary antibodies (e.g., p-STAT3, STAT3, Bcl-2, Cyclin D1, Cleaved Caspase-3, etc.) overnight.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect bands using a chemiluminescence substrate [1].

- Electrophoretic Mobility Shift Assay (EMSA):

- Extract nuclear proteins from treated and control cells.

- Incubate nuclear extracts with DIG-labeled STAT3 consensus oligonucleotide probes.

- Resolve the protein-DNA complexes on a native polyacrylamide gel.

- Transfer to a nylon membrane and cross-link.

- Detect the shifted bands (STAT3-DNA complexes) using an anti-DIG antibody, which indicates STAT3 DNA-binding activity [1].

- Immunofluorescence Assay:

- Culture and treat cells on glass slides.

- Fix, permeabilize, and block the cells.

- Incubate with an anti-STAT3 primary antibody.

- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

- Counterstain nuclei with Hoechst-33342.

- Visualize STAT3 localization (cytoplasm vs. nucleus) using a fluorescence microscope [1].

STAT3 Signaling Pathway and this compound's Action

The diagram below illustrates the STAT3 signaling pathway and the key points where the study found this compound to be effective.

Diagram of STAT3 signaling and this compound's inhibitory mechanisms.

Research Context and Future Directions

The study provides a solid preclinical foundation, but it is important to view these findings in the broader context of STAT3 drug discovery [3] [4].

- Current Status of this compound Research: The available data is promising but limited to in vitro models. The authors of the original paper explicitly state that "further studies using animal models are required to determine the potential of this molecule as an anticancer drug" [1] [2]. As of the latest search, no follow-up studies on this compound itself have been identified.

- Challenges in STAT3 Drug Development: STAT3 is a notoriously difficult target. As noted in recent reviews, "no United States Food and Drug Administration (USFDA)-approved direct STAT3 inhibitors currently exist" [3]. This highlights the significant gap between promising preclinical results and clinical application.

- Emerging Strategies: Beyond traditional inhibitors like this compound, the field is exploring innovative approaches such as PROTACs (Proteolysis Targeting Chimeras) that degrade the STAT3 protein instead of just inhibiting its activity, and other natural products with different chemical structures [4] [5].

References

- 1. This compound promotes apoptotic progression through ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptotic progression through ... [pubmed.ncbi.nlm.nih.gov]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review Targeting the STAT3 pathway with STAT3 degraders [sciencedirect.com]

- 5. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer [mdpi.com]

Minecoside in triple-negative breast cancer

Molecular Mechanisms and Quantitative Data

Minecoside (MIN), an active compound isolated from Veronica peregrina L., exerts its antitumor effects primarily by inhibiting the constitutively active STAT3 signaling pathway in TNBC cells (MDA-MB-231) [1] [2].

Table 1: this compound's Effects on Key Proteins in MDA-MB-231 Cells

The following table summarizes the downregulation of STAT3-targeted proteins as measured by western blot assay after 24 hours of treatment [1] [2].

| Protein Category | Specific Protein | Function in Cancer | Effect of this compound |

|---|---|---|---|

| Anti-apoptotic | Bcl-2, Bcl-xL | Inhibits programmed cell death | Downregulated |

| Proliferation | Cyclin D1 | Regulates cell cycle progression | Downregulated |

| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Promotes new blood vessel formation | Downregulated |

| Metastasis | CXCR4 (C-X-C Chemokine Receptor type 4) | Facilitates cancer cell invasion and spread | Downregulated |

Table 2: Apoptosis Induction and Cell Viability

This table details the direct pro-apoptotic effects and reduction in cell viability caused by this compound [1] [2].

| Assay Type | Measured Parameter | Key Finding | Experimental Details |

|---|---|---|---|

| Western Blot | Cleaved Caspase-3, Caspase-9, PARP | Increased levels | Indicates activation of the caspase-dependent apoptosis pathway |

| TUNEL Assay | DNA fragmentation | Increased signal | Confirms active cell death via apoptosis |

| Cell Viability (CCK-8) | IC₅₀ value | ~50 µM | 24-hour treatment on MDA-MB-231 cells |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies [1] [2].

- Cell Culture: Use MDA-MB-231 cells, cultured in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ atmosphere.

- Treatment: Prepare a stock solution of this compound (purity ~90.4%) and treat cells at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours, or treat with a fixed concentration (e.g., 50 µM) for varying times (0, 6, 12, 24 hours).

Cell Viability Assay (CCK-8)

- Purpose: To determine the cytotoxic effect and half-maximal inhibitory concentration (IC₅₀) of this compound.

- Procedure:

- Seed cells in a 96-well plate at a density of 5x10⁴ cells/well.

- After 24 hours, treat with this compound (0-100 µM concentration range).

- Incubate for 24 hours.

- Add 10 µl of CCK-8 solution to each well.

- Incubate plates for 2 hours at 37°C.

- Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis

- Purpose: To detect changes in protein expression and phosphorylation.

- Procedure:

- Lyse treated cells using RIPA buffer to extract total protein.

- Separate proteins by 10% SDS-PAGE gel electrophoresis.

- Electrotransfer the proteins from the gel to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA.

- Incubate with primary antibodies (e.g., p-STAT3, STAT3, Bcl-2, Cleaved Caspase-3) overnight at 4°C.

- Incubate with appropriate HRP-conjugated secondary antibodies.

- Visualize protein bands using enhanced chemiluminescence (ECL) substrate.

Electrophoretic Mobility Shift Assay (EMSA)

- Purpose: To assess the DNA-binding activity of STAT3.

- Procedure:

- Extract nuclear proteins from treated and control cells.

- Use a non-radioactive EMSA kit (e.g., DIG Gel Shift Kit, Roche).

- Incubate nuclear extracts with DIG-labeled STAT3 consensus oligonucleotide probes.

- Resolve the protein-DNA complexes on a native polyacrylamide gel.

- Transfer the gel to a nylon membrane and cross-link.

- Detect the shifted bands using an anti-DIG antibody conjugated to alkaline phosphatase.

Immunofluorescence Assay

- Purpose: To visualize the subcellular localization of STAT3.

- Procedure:

- Culture cells on glass coverslips and treat with this compound.

- Fix cells with 4% paraformaldehyde.

- Permeabilize cells with 0.1% Triton X-100.

- Block with 5% BSA for 1 hour.

- Incubate with primary anti-STAT3 antibody for 1 hour at room temperature.

- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 30 minutes.

- Counterstain nuclei with Hoechst-33342.

- Visualize under a fluorescence microscope.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the key experimental approaches used to validate it.

Research Gaps and Future Directions

While the existing data is promising, several critical steps remain before this compound can be considered a viable therapeutic candidate.

- Need for In Vivo Studies: The current findings are based on in vitro (cell-based) experiments. Further studies using animal models are explicitly required to evaluate its efficacy, pharmacokinetics, and safety in a whole organism [1] [2].

- Exploration of Natural Sources: this compound has also been identified in Kigelia africana (sausage tree) [3]. This plant is used in traditional medicine and its extracts have shown cytotoxic activity, suggesting it could be an alternative source for this compound isolation and study.

- Synergy with Immunotherapy: TNBC is known for its immunosuppressive tumor microenvironment [4] [5]. Future work could investigate whether this compound's STAT3 inhibition can overcome immunotherapy resistance by altering the immune landscape.

References

- 1. This compound promotes apoptotic progression through ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptotic progression through ... [spandidos-publications.com]

- 3. New Insights into the Metabolic Profile and Cytotoxic Activity of ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of immunotherapy resistance in ... [pubmed.ncbi.nlm.nih.gov]

- 5. BCRF Research Identifies Immune Cell Changes in Triple- ... [bcrf.org]

Pharmacological Profile of Ginsenoside Rd

Ginsenoside Rd (G-Rd) is a protopanaxadiol-type ginsenoside recognized for its significant neuroprotective and cardioprotective effects, particularly in models of ischemia-reperfusion (I/R) injury [1] [2]. The table below summarizes key quantitative findings from preclinical studies.

| Model System | Key Findings | Proposed Primary Mechanism | Effective Dosage |

|---|---|---|---|

| Cerebral I/R Injury (Animal models) | Significantly reduced infarct volume; improved neurological function scores [1]. | Antagonizes oxidative stress, regulates Ca²⁺, inhibits inflammation, resists apoptosis and pyroptosis [1]. | >10 - <50 mg/kg (moderate dose most effective) [1]. |

| Myocardial I/R Injury (Rat model) | Improved cardiac function (LVEF, ±dp/dt max); reduced infarct size; decreased serum CK, LDH, cTnI [2]. | Activation of the Nrf2/HO-1 signaling pathway, attenuating oxidative stress [2]. | 50 mg/kg (administered intraperitoneally 30 min prior to reperfusion) [2]. |

Detailed Experimental Protocol for In Vivo Efficacy

The following is a standard methodology for evaluating the cardioprotective effects of G-Rd, as referenced from the search results [2].

1. Animal Model Preparation:

- Use male Sprague-Dawley rats (270-320 g).

- Anesthetize with sodium pentobarbital (50 mg/kg, i.p.).

- Perform a left thoracic incision to expose the heart.

- Induce myocardial ischemia by occluding the Left Anterior Descending (LAD) coronary artery with a silk suture for 30 minutes.

- Initiate reperfusion by releasing the suture for 120 minutes.

2. Drug Administration:

- Dissolve G-Rd in 0.9% saline.

- Administer via intraperitoneal injection at a dose of 50 mg/kg, 30 minutes prior to the start of the reperfusion phase.

- The control (I/R) group receives an equal volume of vehicle (0.9% saline).

3. Endpoint Analysis:

- Cardiac Function: Insert a pressure-transducing catheter into the left ventricle to measure Left Ventricular Ejection Fraction (LVEF), end-diastolic pressure (LVEDP), and the maximal rate of pressure change (±dp/dt max).

- Infarct Size Assessment:

- After reperfusion, re-occlude the LAD and inject Evans Blue (2%) into the aorta to stain the non-ischemic area.

- Excise the heart, freeze, and slice into 2 mm sections.

- Incubate slices in 2,3,5-Triphenyltetrazolium Chloride (TTC) solution for 20 minutes. Viable, ischemic area-at-risk (AAR) stains red, while the infarcted area remains pale.

- Quantify infarct size (white) as a percentage of the total area-at-risk (red + white) using image analysis software.

- Serum Biomarkers: Collect blood and centrifuge to obtain serum. Use commercial assay kits to measure levels of Creatine Kinase (CK), Lactate Dehydrogenase (LDH), and cardiac Troponin I (cTnI).

- Molecular Mechanism:

- Extract protein from heart tissue using RIPA buffer.

- Perform Western blot analysis using primary antibodies against Nrf2, HO-1, and NQO1 to confirm activation of the antioxidant pathway [2].

Signaling Pathways in Ginsenoside Rd Neuroprotection

Research indicates G-Rd's neuroprotective effects against cerebral ischemia-reperfusion injury involve multiple interconnected pathways that counter the damaging cascade of events [1]. The following diagram maps these core mechanisms.

Ginsenoside Rd counteracts key injury pathways in cerebral ischemia, including oxidative stress, calcium dysregulation, and inflammation-induced cell death [1].

Research Considerations and Future Directions

- Bioavailability Challenges: Like many ginsenosides, G-Rd and the more potent minor ginsenosides (e.g., Compound K) face issues of poor absorption and low bioavailability [3].

- Nanoformulations as a Solution: Research is actively exploring nano-based delivery systems (liposomes, polymeric nanoparticles) to enhance solubility, membrane permeability, and enable targeted delivery to tumor or injured tissues [3].

- Biotransformation for Production: Minor ginsenosides like Compound K are present in miniscule amounts in ginseng. Efficient production relies on biotransformation (using enzymes or gut microbiota) from major ginsenosides, as physical/chemical methods are less specific [3].

References

Plant Sources and Analytical Methods

Minecoside is an iridoid glycoside found in several plants within the Bignoniaceae and Scrophulariaceae families. The table below outlines its known natural sources and the analytical techniques used for its identification and quantification [1] [2] [3].

Table 1: Documented Natural Sources and Analytical Techniques for this compound

| Aspect | Details |

|---|

| Reported Plant Sources | • Kigelia africana (stem bark) [1] • Catalpa bignonioides (fruits) [2] • Picrorhiza scrophulariiflora (rhizome) [3] | | Key Analytical Technique | UHPLC-ESI-MS/MS (Ultra-High Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry) | | Chromatographic Column | ACQUITY UHPLC BEH Amide (2.1 × 100 mm, 1.7 µm) [3] | | Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [3] | | Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) in negative ion mode [3] | | Quantification Range (LLOQ) | 1.260 ng/mL in rat plasma [3] |

Workflow for Plant Extraction and Fractionation

While a specific protocol for this compound is not described, the following generalized workflow, based on methods used for iridoid-rich plants like Catalpa bignonioides, provides a reliable path for its extraction and purification [2].

The corresponding workflow steps are:

- Aqueous Extraction: The fresh or frozen plant material (e.g., fruits, bark) is boiled in water for several hours. This process is typically repeated 2-3 times to exhaustively extract polar compounds like iridoid glycosides. The combined aqueous extracts are then concentrated under reduced pressure [2].

- Liquid-Liquid Partition: The concentrated aqueous extract is partitioned with n-butanol. This compound, being a glycoside, will preferentially partition into the n-butanol layer. The n-butanol fractions are combined and evaporated to obtain a crude syrup enriched in iridoids [2].

- Fractionation and Purification: The crude iridoid fraction can be further purified using techniques like Vacuum Liquid Chromatography (VLC) or Centrifugal Partition Chromatography (CPC). CPC is particularly effective for separating complex mixtures of natural products. Final purification to obtain pure this compound may require preparative HPLC [2].

Biological Activity and Research Applications

This compound has shown promising bioactivity in preclinical studies, making it a compound of interest for drug development.

Table 2: Documented Biological Activities and Research Use of this compound

| Activity / Use | Model / System | Observed Effect & Potential Mechanism |

|---|---|---|

| Anticancer & Anti-metastatic | Breast cancer cells [4] | Inhibits cancer cell invasion and metastasis by decreasing CXCR4 expression and suppressing STAT3 activation [4]. |

| Anti-inflammatory | Not specified [4] | Documented to possess anti-inflammatory activity, though precise mechanisms are still under investigation [4]. |

| Analytical Standard | UHPLC-ESI-MS/MS [3] | Used as a reference standard for pharmacokinetic studies in rat plasma, with a Lower Limit of Quantification (LLOQ) of 1.260 ng/mL [3]. |

The proposed mechanism of action for its anticancer effects can be visualized as follows:

Key Considerations for Researchers

- Source Material Selection: The choice of plant part (fruit vs. bark) and species can significantly impact the yield and purity of this compound.

- Analytical Method Validation: When developing an analytical method, parameters like specificity, linearity, precision, and accuracy must be rigorously validated, especially for complex biological matrices like plasma [3].

- Bioactivity Context: The promising anticancer effects have been demonstrated in in vitro models. Further research is needed to confirm efficacy and safety in more complex biological systems [4].

References

Minecoside: Extraction & Purification Protocol

This section provides a detailed method for extracting and obtaining an iridoid-enriched fraction containing Minecoside from plant material, adapted from research on Picrorhiza kurroa [1].

1. Plant Material Preparation

- Source: Use dried and powdered roots/rhizomes of the source plant (e.g., Picrorhiza kurroa).

- Authentication: Authenticate plant material as per relevant pharmacopoeial standards [1].

2. Maceration and Initial Extraction

- Solvent: Macerate the powdered plant material in a sufficient volume of 70% ethanol (v/v) [1].

- Process: Allow the mixture to stand at room temperature for a specified period with occasional shaking.

- Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dry or semi-solid crude alcoholic extract.

3. Solvent-Solvent Fractionation

- Solvent System: Suspend the concentrated alcoholic extract in water. Partition this aqueous suspension successively with

n-butanol [1]. - Procedure: Mix the aqueous suspension with an equal volume of

n-butanol in a separatory funnel, shake vigorously, and allow the layers to separate. Collect then-butanol layer. - Completion: Repeat the partitioning process multiple times (typically 3-4 times) and combine all the

n-butanol fractions. - Concentration: Evaporate the combined

n-butanol fractions under reduced pressure to obtain a dried Iridoid-Enriched Fraction (IRF), which contains this compound among other iridoids [1].

UHPLC-MS/MS Method for Quantitative Analysis

This section details a highly sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-MS/MS) method for the simultaneous determination of this compound and other iridoids in rat plasma, as reported in a 2023 study [2]. This method is suitable for pharmacokinetic studies.

1. Instrumentation and Conditions The table below summarizes the core parameters for the UHPLC-MS/MS analysis.

| Parameter | Specification |

|---|---|

| Chromatography | |

| System | UHPLC |

| Column | ACQUITY UHPLC BEH Amide (2.1 × 100 mm, 1.7 µm) [2] |

| Column Temp. | 40 °C [2] |

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile [2] | | Flow Rate | 0.4 mL/min [2] | | Gradient | Specific gradient not detailed in results; elution achieved within 3 min [2] | | Mass Spectrometry | | | Ion Source | Electrospray Ionization (ESI) [2] | | Ion Mode | Negative [2] | | Scan Mode | Multiple Reaction Monitoring (MRM) [2] | | Internal Standard | Paeoniflorin [2] |

2. Sample Preparation (Plasma)

- Technique: Protein Precipitation [2].

- Procedure: Mix a volume of plasma (e.g., 100 µL) with a precipitating solvent. Acetonitrile was found to be superior to methanol, providing a lower limit of quantification, better peak shape, and better reproducibility [2].

- Internal Standard: Add the IS (Paeoniflorin) to the plasma before precipitation.

- Recovery: After vortexing and centrifuging, collect the supernatant for injection into the UHPLC-MS/MS system. The extraction recovery for this compound and other analytes was greater than 64.0% [2].

3. Method Validation Data The developed method was rigorously validated. Key parameters for this compound are summarized below.

| Validation Parameter | Result for this compound |

|---|---|

| Linearity (r) | > 0.9911 (across all 5 studied iridoids) [2] |

| LLOQ | 1.260 ng/mL [2] |

| Precision (Intra- & Inter-day) | < 15% [2] |

| Matrix Effect | 95.77% to 101.9% (across all analytes) [2] |

| Retention Time | 0.63 min [2] |

Biological Activity & Pharmacological Context

Understanding the biological target of this compound provides context for its value in drug discovery.

- Primary Mechanism: this compound is a known CXCR4/STAT3 inhibitor. It decreases CXCR4 expression and suppresses STAT3 activation, thereby inhibiting CXCL12-induced invasion of cancer cells. It potently inhibits cancer metastasis and promotes apoptosis [3].

- Additional Activity: It also exhibits hyaluronidase inhibitory activity [2].

The following diagram illustrates the core signaling pathway inhibited by this compound.

Key Takeaways for Researchers